

# Technical Support Center: Colistin and SPR206 Acetate Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | SPR206 acetate |           |
| Cat. No.:            | B13393021      | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for cross-resistance between the polymyxin antibiotic colistin and the novel polymyxin analogue, **SPR206 acetate**.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of colistin, and how does bacterial resistance to it typically develop?

A: Colistin is a polycationic peptide antibiotic that disrupts the outer membrane of Gramnegative bacteria.[1] Its primary mechanism involves an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS), which displaces essential divalent cations like Mg<sup>2+</sup> and Ca<sup>2+</sup> that stabilize the outer membrane.[2][3] This destabilization leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, bacterial cell death.[2][3]

Bacterial resistance to colistin primarily occurs through modifications of the LPS, which reduce the net negative charge of the outer membrane, thereby weakening the binding affinity of colistin.[4] The two main strategies are:

 Chromosomal Mutations: Mutations in two-component regulatory systems, most notably phoPQ and pmrAB, can lead to the upregulation of operons that add positively charged moieties like phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[1][2][4] In Acinetobacter baumannii, mutations in the LPS biosynthesis genes (lpxA,

### Troubleshooting & Optimization





lpxC, lpxD) can lead to a complete loss of LPS, the primary target of colistin, resulting in high-level resistance.[4][5]

Plasmid-Mediated Resistance: The horizontal transfer of mobile colistin resistance (mcr) genes is a significant concern.[1][4][6] These genes encode phosphoethanolamine transferase enzymes that also add pEtN to lipid A, conferring resistance that can be rapidly disseminated among different bacterial species.[4][6]

Q2: What is SPR206 acetate, and how does its mechanism of action compare to colistin?

A: **SPR206** acetate is a next-generation, intravenously administered polymyxin analogue.[7][8] It was designed to retain the potent antibacterial activity of older polymyxins while exhibiting a better safety profile, particularly with reduced nephrotoxicity.[5][9][10] Like colistin, SPR206's mechanism of action is based on its interaction with the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell lysis.[5][7][9] Preclinical studies indicate that SPR206 has potent, broad-spectrum activity against key Gram-negative pathogens, including those identified as urgent threats by the CDC and WHO.[8] Its improved activity may be linked to enhanced LPS binding and membrane permeabilization capabilities compared to older polymyxins.[11]

Q3: Is there evidence of cross-resistance between colistin and SPR206?

A: The potential for cross-resistance is nuanced and depends on the specific genetic mechanism conferring colistin resistance.

- Resistance via pmrCAB mutations: Multiple studies have shown that SPR206 often retains potent activity against bacteria that are resistant to colistin due to mutations in the pmrCAB operon.[5][12][13][14] In many cases, the Minimum Inhibitory Concentration (MIC) of SPR206 against these strains is significantly lower (e.g., 16- to 32-fold) than that of colistin. [5][12][14]
- Resistance via complete LPS loss (lpx mutations): In cases where colistin resistance is due to the complete loss of lipid A from the outer membrane (caused by mutations in genes like lpxA, lpxC, or lpxD), cross-resistance with SPR206 is observed.[5] Since LPS is the target for all polymyxins, its absence renders both drugs ineffective.[5]



General Observations: Overall, SPR206 demonstrates superior in vitro activity against both colistin-susceptible and many colistin-resistant strains of pathogens like Acinetobacter baumannii.[5][12][13][15] Resistance to SPR206 appears to be much less common than resistance to colistin in clinical isolates tested so far.[5][15]

Q4: How does the in vitro activity of SPR206 compare quantitatively to colistin against various Gram-negative bacilli?

A: SPR206 generally demonstrates superior potency compared to colistin, with MIC values that are often 2- to 4-fold lower against susceptible isolates of A. baumannii, P. aeruginosa, and Enterobacteriaceae.[16][17] The difference is even more pronounced against many colistin-resistant strains.

Table 1: Comparative MIC<sub>50</sub>/MIC<sub>90</sub> Data (mg/L) for SPR206 and Colistin

| Organism <i>l</i><br>Phenotype                | SPR206<br>MIC50/MIC90 (mg/L) | Colistin<br>MIC50/MIC90 (mg/L) | Reference(s) |
|-----------------------------------------------|------------------------------|--------------------------------|--------------|
| A. baumannii (All<br>Isolates, n=118)         | 0.12 / 0.25                  | 1/4                            | [5][15]      |
| A. baumannii<br>(Colistin-Resistant,<br>n=14) | 0.12 / 0.25                  | 4/8                            | [5]          |
| A. baumannii<br>(Colistin-Resistant,<br>n=17) | 1/16                         | 16 / 256                       | [5][12]      |
| NDM-producing<br>Enterobacteriaceae           | 0.125 / 0.25                 | Not specified                  | [16]         |
| KPC-2-producing Enterobacteriaceae            | 0.125 / 0.5                  | Not specified                  | [16]         |
| Colistin-Resistant<br>Isolates (General)      | 16 / 128                     | 8 / 128                        | [16][17]     |



Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the minimum concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple studies and collections may vary.

## **Troubleshooting Guides**

Issue: An experiment yields unexpectedly high SPR206 MIC values for a known colistinresistant isolate.

- Possible Cause 1: Resistance Mechanism. The isolate may harbor a resistance mechanism
  that affects all polymyxins. The most likely cause is a mutation in the lpxA, lpxC, or lpxD
  genes, leading to the complete loss of the LPS target.[5][11]
  - Recommended Action: Perform whole-genome sequencing on the isolate to identify mutations in the lpx gene cluster. Compare the sequence to a susceptible reference strain.
- Possible Cause 2: Experimental Error. Susceptibility testing for polymyxins can be sensitive to procedural variations.
  - Recommended Actions:
    - Verify Inoculum: Ensure the bacterial inoculum was prepared to the correct density (e.g., 0.5 McFarland standard).
    - Check Media: Confirm the use of cation-adjusted Mueller-Hinton broth (CAMHB) as divalent cation concentrations can significantly affect polymyxin activity.
    - Review Plate Preparation: Ensure accurate serial dilution of SPR206 acetate and proper inoculation of microtiter plates.
    - Repeat the Assay: Re-run the experiment using a fresh subculture of the isolate and freshly prepared reagents. Include quality control strains with known MICs for both colistin and SPR206.

## **Experimental Protocols & Methodologies**

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution



This protocol describes a generalized method for determining the MIC of SPR206 and colistin, consistent with standard antimicrobial susceptibility testing practices.

#### Materials:

- SPR206 acetate and colistin sulfate analytical-grade powders.
- Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well U-bottom microtiter plates.
- Bacterial isolates for testing and appropriate quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).
- 0.5 McFarland turbidity standard.
- Spectrophotometer or densitometer.
- Preparation of Antibiotic Stock Solutions:
  - Prepare high-concentration stock solutions of SPR206 and colistin in a suitable sterile solvent (e.g., water or DMSO, depending on solubility).
  - Perform serial two-fold dilutions in CAMHB to create working solutions for the desired concentration range (e.g., 0.06 to 128 mg/L).
- Preparation of Bacterial Inoculum:
  - From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
  - $\circ$  Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5  $\times$  10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Assay Procedure:



- Dispense 50 μL of the appropriate antibiotic dilution into each well of the 96-well plate.
- $\circ~$  Add 50  $\mu L$  of the standardized bacterial inoculum to each well, resulting in a final volume of 100  $\mu L.$
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only) on each plate.
- Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
- · Reading and Interpreting Results:
  - Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
  - The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

### **Visualizations**

Diagram 1: Mechanisms of Colistin Resistance





#### Click to download full resolution via product page

Caption: Key pathways leading to the development of colistin resistance.

Diagram 2: Experimental Workflow for Cross-Resistance Assessment





Click to download full resolution via product page

Caption: Logical workflow for investigating colistin/SPR206 cross-resistance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Colistin Resistance in Healthcare: Mechanisms and Management Be part of the knowledge - ReachMD [reachmd.com]
- 2. Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria -PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular mechanisms related to colistin resistance in Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Spero Therapeutics Announces Clearance of IND for SPR206 to Treat MDR Gramnegative Bacterial Infections - BioSpace [biospace.com]
- 9. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. The novel polymyxin analogue SPR206 exhibits higher activity than colistin against both colistin-susceptible and colistin-resistant strains of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The novel polymyxin analogue SPR206 exhibits higher activity than colistin against both colistin-susceptible and colistin-resistant strains of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]



- 16. Evaluation of the in vitro activity of new polymyxin B analogue SPR206 against clinical MDR, colistin-resistant and tigecycline-resistant Gram-negative bacilli PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Colistin and SPR206 Acetate Cross-Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393021#potential-for-cross-resistance-between-colistin-and-spr206-acetate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com